Ethyl-2-Ethyl-6-oxo-1,6-dihydropyrimidin-5-carboxylat

Übersicht

Beschreibung

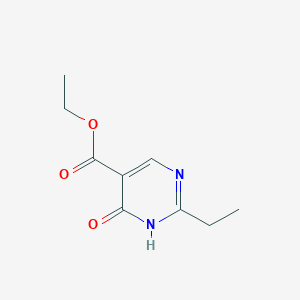

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C₉H₁₂N₂O₃. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

Wirkmechanismus

Target of Action

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, leading to a wide spectrum of activities .

Biochemical Pathways

Pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties, suggesting they may influence pathways related to inflammation and neuronal protection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring . The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- N2,N5-Bis(2-methoxybenzyl)-6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide

Uniqueness

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse biological activities. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory, antiviral, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- CAS Number : 64179-80-2

- Melting Point : 170-171 °C

The compound features a pyrimidine ring structure, which is critical for its biological activity. Pyrimidines are known to interact with various biological targets, influencing several biochemical pathways.

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate exhibits its biological effects through multiple mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various metabolic pathways.

- Receptor Binding : The compound may interact with specific receptors, modulating their activity.

- Neuroprotective Effects : Some studies suggest that this compound can protect neuronal cells from damage, potentially through anti-inflammatory pathways.

Antiviral Activity

Research indicates that pyrimidine derivatives, including ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, demonstrate antiviral properties. For instance, compounds with similar structures have shown effectiveness against viruses such as Zika and Dengue, with EC50 values indicating significant potency at low concentrations .

Anticancer Properties

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has been evaluated for its anticancer potential. Studies have reported that related compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research has demonstrated that it can significantly reduce inflammation markers in vitro and in vivo models. For example, it has been compared favorably against standard anti-inflammatory drugs like indomethacin .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | IC50 Values |

|---|---|---|---|

| Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine | C₉H₁₁N₂O₃ | Antiviral | 2.4 μM |

| Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine | C₁₀H₁₂N₂O₃ | Anticancer | 1.96 μM |

| Ethyl 2-(substituted phenyl)-6-oxo-pyrimidines | Varies | Anti-inflammatory | Varies |

This table illustrates how ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine compares to other pyrimidine derivatives in terms of chemical structure and biological efficacy.

Study on Antiviral Efficacy

In a study focused on antiviral activity against Zika virus (ZIKV), ethyl 2-ethyl-6-oxo derivatives were tested for their ability to inhibit viral replication. Results indicated an EC50 value of approximately 1.4 μM for related compounds, suggesting potential for therapeutic development against viral infections .

Evaluation of Anti-cancer Activity

A comprehensive evaluation of the cytotoxic effects of ethyl 2-ethyl derivatives on various cancer cell lines revealed that certain modifications to the pyrimidine structure significantly enhanced potency. For instance, modifications led to IC50 values as low as 4.92 μM against HepG2 cells .

Eigenschaften

IUPAC Name |

ethyl 2-ethyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-7-10-5-6(8(12)11-7)9(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBWCOYHPFTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=O)N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494281 | |

| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64179-80-2 | |

| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.